molecular formula C9H18O2 B036649 2-Methyloctanoic acid CAS No. 3004-93-1

2-Methyloctanoic acid

Cat. No. B036649
CAS RN: 3004-93-1
M. Wt: 158.24 g/mol
InChI Key: YSEQNZOXHCKLOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyloctanoic acid and its derivatives has been a subject of interest due to its application in pheromone production and flavoring. One efficient synthesis route starts from n-hexanal, incorporating a key step of orthoester Claisen rearrangement for carbon chain elongation, achieving high yields (>50%) (Ragoussis et al., 2007). Another approach utilizes lipase-catalyzed reactions in organic solvents for the enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a related flavor compound (Kwon et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-Methyloctanoic acid is key to its function and reactivity. Studies on related compounds, such as 4-methyloctanoic acid, reveal intricate details about the structural requirements for their biological and chemical activities. Techniques like IR, NMR, and GC-MS have been employed to characterize the structure and purity of synthesized compounds, ensuring their suitability for further applications (Cao Hong-mei, 2009).

Scientific Research Applications

Pheromone Synthesis and Pest Control

2-Methyloctanoic acid and its derivatives are significant in the field of entomology, particularly in synthesizing aggregation pheromones for pest control. These pheromones are used for trapping rhinoceros beetles of the genus Oryctes, which are known pests. An efficient synthesis process for 4-methyloctanoic acid, an aggregation pheromone, has been developed, yielding over 50% efficiency starting from n-hexanal. This synthesis is crucial for controlling these pests through olfactory trapping methods (Ragoussis et al., 2007).

PET Imaging Tracers

In medical imaging, specifically Positron Emission Tomography (PET), 2-methyloctanoic acid derivatives have potential applications. The synthesis of [1-11C]-2-octynoic acid, [1-11C]-2-decynoic acid, and [1-11C]-3-(R,S)-methyloctanoic acid, explored for use as PET tracers, indicates their potential in imaging in vivo medium-chain acyl-CoA dehydrogenase and medium-chain fatty acid utilization (Kawashima et al., 1997).

Wine Aroma and Flavor

2-Methyloctanoic acid plays a role in the flavor profile of wines. It has been identified as a volatile component in oak-wood-aged wines of Vitis Vinifera var. 'Cabernet Sauvignon'. This compound is likely extracted from the oak wood during the aging process and contributes to the distinctive aroma and flavor of these wines (Kepner et al., 1972).

Flavor and Fragrance Industry

The synthesis of methyl 3-methyloctanoate, a component isolated from the African orchid Aerangis confusa, highlights the application of 2-methyloctanoic acid in the flavor and fragrance industry. This compound, synthesized from itaconic acid, is expected to be used as an aroma additive in cosmetics, drinks, and foods (Hyun-Ok Kim et al., 2005).

Meat Flavor Analysis

In the food industry, 2-methyloctanoic acid contributes to the specific flavors of red meats. It is part of the volatile branched-chain fatty acids (VBCFAs) identified in beef, pork, goat, and lamb. The presence of 4-methyloctanoic acid, in particular, is noted for contributing to the unique flavors of goat and lamb meats (Jeong-Ok Kim et al., 1993).

Radiochemical Studies

2-Methyloctanoic acid is involved in radiochemical studies, particularly in the solvent extraction behaviors of Americium(III) and Europium(III). Its derivatives, such as 2-hydroxy-2-methyloctanoic acid, are investigated for their potential in the separation and extraction of these radioactive elements (Seike et al., 2015).

Biotechnological Applications

In biotechnology, the lipase-catalyzed hydrolysis of 2-methyloctanoic acid has been studied for its enantiomeric properties, which are significant in synthesizing specific compounds. These studies have implications in the production of pharmaceuticals and specialty chemicals (Heinsman et al., 2001).

Safety and Hazards

2-Methyloctanoic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-methyloctanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEQNZOXHCKLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863074
Record name 2-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyloctanoic acid

CAS RN

3004-93-1
Record name 2-Methyloctanoic acid
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Record name 2-Methyloctanoic acid
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Record name Octanoic acid, 2-methyl-
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Record name 2-Methyloctanoic acid
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Record name 2-METHYLOCTANOIC ACID
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Synthesis routes and methods I

Procedure details

After 46.4 g of concentrated sulfuric acid and 21.2 g (147 mmol) of (-)-2-methyloctanol were added to 330 ml of water, 63.4 g (401 mmol) of potassium permanganate was added dropwise over 7.3 hours while the reaction temperature was held at 21°~28° C. The thus obtained reaction mixture was poured into 270 ml of ice water, added with 52 g of sodium hydrogen sulfite, adjusted to pH of not more than 1 with hydrochloric acid, extracted with ether and then extracted with a 10% aqueous solution of sodium hydroxide. This extract was added with hydrochloric acid to adjust pH to not more than 1 and again extracted with chloroform. The extract was washed with water, dried, concentrated and distilled under a reduced pressure (0.28 mmHg, 91°~94° C.) to obtain 15.3 g (yield 64%) of (+)-2-methyl octanoic acid.
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 21.2 g (147 mmol) of (-)-2-methyloctanol were added 330 ml of water and 46.4 g of concentrated sulfuric acid with stirring to form an emulsion. To this emulsion was added dropwise 63.4 g (401 mmol) of potassium permanganate over 7 hours. The reaction liquid was added with 51.5 g of sodium hydrogen sulfite, 70 ml of ice water and 200 ml of ether and poured into 270 ml of ice water. After the separation of two layers, the reaction product was extracted from water layer with ether and further with a 10% aqueous solution of sodium hydroxide, which was added with ice and further with concentrated sulfuric acid to adjust pH to not more than 1. The reaction product was extracted from the water layer with chloroform, washed with water, dried on magnesium sulfate and filtered off, and then the filtrate was concentrated and distilled under a reduced pressure to obtain 16.5 g (yield 71%) of a colorless and transparent liquid of (+)-2 -methyloctanoic acid.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two
Quantity
51.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
270 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To 21.2 g (147 mmol) of (-)-2-methyloctanol were added an aqueous solution of 330 ml of water and 46.4 g of concentrated sulfuric acid, which was stirred to form an emulsion. To this emulsion was added dropwise 63.4 g (401 mmol) of potassium permaganate over 7 hours. Then, the reaction mixture was added with 51.5 g of sodium bisulfite and poured into 270 ml of ice water together with 70 ml of ice water and 200 ml of ether. After the separation into two layers, the reaction product was extracted from the aqueous layer with ether, which was further extracted with a 10% aqueous solution of sodium hydroxide, added with ice and further with a concentrated hydrochloric acid to adjust the pH to not more than 1. Thereafter, the extraction with chloroform on the aqueous layer was performed, which was washed with water, dried on magnesium sulfate and filtered. The filtrate was concentrated and distilled under a reduced pressure to obtain 16.5 g (yield: 71%) of a colorless and transparent liquid of (+)-2-methyl octanoic acid.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two
Quantity
51.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
270 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyloctanoic acid
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2-Methyloctanoic acid
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2-Methyloctanoic acid
Reactant of Route 4
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2-Methyloctanoic acid
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2-Methyloctanoic acid
Reactant of Route 6
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2-Methyloctanoic acid

Q & A

Q1: What is known about the catabolism of 2-methyloctanoic acid in mammals?

A1: Research indicates that 2-methyloctanoic acid is readily oxidized to propionic acid and carbon dioxide by mitochondrial preparations from mammalian liver. This oxidation process is less efficient in adrenal and kidney mitochondria, and even less so in heart, spleen, and brown fat mitochondria. [] Notably, the addition of carnitine did not significantly stimulate the oxidation of 2-methyloctanoic acid. [] This suggests that different tissues may have varying capacities to metabolize this compound.

Q2: How does the configuration of the alcohol component of a 2-methyloctanoic acid ester affect its reactivity in lipase-catalyzed hydrolysis?

A2: Studies using 2-methyloctanoic acid esters of roc-2,3-isopropylidene glycerol and roc-glycidol with various lipase preparations have revealed a consistent preference for the S configuration of the acid. Interestingly, the (S)-2,3-isopropylidene glycerol esters and (R)-glycidol esters exhibited faster reaction rates compared to their enantiomeric counterparts. [] This suggests that while the alcohol configuration plays a role in the stereobias of the reaction, its impact on the catalytic step's energetics is relatively small.

Q3: Can 2-methyloctanoic acid be used as a starting material for the synthesis of other compounds?

A3: Yes, 2-methyloctanoic acid can be used in the synthesis of various compounds. For example, it has been utilized as a key starting material in the preparation of 2,3-dialkyl parasorbic acids. [] This synthetic route involves a Grignard reaction with allylmagnesium chloride to produce 1-nonen-4-one, which is then reacted with a carboxylic acid like propanoic acid in the presence of lithium naphthalenide and diethylamine. This sequence of reactions yields the desired 2,3-dialkyl parasorbic acid.

Q4: Has 2-methyloctanoic acid been identified in any natural sources?

A4: Yes, 2-methyloctanoic acid has been isolated from an unidentified endophytic fungus found in eastern larch (Larix laricina) needles. This discovery highlights the potential of exploring natural sources for novel compounds with interesting biological activities. []

Q5: Have there been studies on the stereochemistry of 2-methyloctanoic acid in natural products?

A5: Yes, research has focused on determining the absolute stereochemistry of the β-hydroxy acid units, specifically 3-hydroxy-2-methyloctanoic acid (Hmoa), in marine cyanobacterial depsipeptides like hantupeptins and trungapeptins. [] By synthesizing (2_S_,3_R_)-Hmoa and (2_S_,3_S_)-Hmoa and analyzing their Mosher ester derivatives using RPLC-MS, researchers successfully assigned the absolute configuration of the Hmoa unit in hantupeptin C as (2_R_,3_S_)-Hmoa and in trungapeptin C as (2_S_,3_R_)-Hmoa. [] This highlights the importance of stereochemistry in understanding the biological activity of natural products.

Q6: What are the potential applications of 2-methyloctanoic acid derivatives?

A6: Derivatives of 2-methyloctanoic acid, specifically 2,3-dialkyl parasorbic acids synthesized from it, show promise as potential perfumery materials due to their unique fragrance profiles. [] Further research is needed to explore their olfactory properties and stability for potential use in the fragrance industry.

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